(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C25H18ClN3O3S2 |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H18ClN3O3S2/c1-15-22(24(31)29(27(15)2)16-8-4-3-5-9-16)28-23(30)21(34-25(28)33)14-17-12-13-20(32-17)18-10-6-7-11-19(18)26/h3-14H,1-2H3/b21-14+ |
InChI Key |
FKIUYWXMPKKALJ-KGENOOAVSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5Cl)/SC3=S |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)SC3=S |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Amine
The pyrazole intermediate is synthesized via a Knorr pyrazole synthesis variant. Equimolar quantities of ethyl acetoacetate and phenylhydrazine undergo cyclization in acetic acid under reflux (80–90°C, 6–8 hours). The resulting 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole is isolated via vacuum filtration and recrystallized from ethanol (yield: 72–78%).
Synthesis of 5-(2-Chlorophenyl)Furan-2-Carbaldehyde
This furan derivative is prepared through a Friedel-Crafts acylation. 2-Chlorophenyl magnesium bromide reacts with furfural in anhydrous tetrahydrofuran (THF) at 0°C, followed by quenching with ammonium chloride. Column chromatography (hexane:ethyl acetate, 4:1) yields the aldehyde (purity >95%, yield: 65%).
Cyclocondensation to Form the Thiazolidin-4-One Core
Hantzsch-Thiazole Synthesis Adaptation
The thiazolidin-4-one ring is constructed via a modified Hantzsch method. The pyrazole amine (1 equiv) reacts with carbon disulfide (1.2 equiv) and chloroacetic acid (1.1 equiv) in ethanol under reflux (12 hours). The intermediate 3-(pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is isolated and subsequently condensed with 5-(2-chlorophenyl)furan-2-carbaldehyde (1 equiv) in glacial acetic acid containing anhydrous sodium acetate (catalytic). The mixture is stirred at 80°C for 5 hours, inducing Knoevenagel condensation to form the exocyclic double bond.
Critical Parameters:
-
Solvent: Ethanol or acetic acid for optimal solubility.
-
Temperature: 75–85°C to balance reaction rate and byproduct suppression.
-
Catalyst: Sodium acetate (0.5 equiv) enhances imine formation efficiency.
Reaction Optimization and Yield Enhancement
Solvent Screening
Comparative studies indicate acetic acid outperforms ethanol in cyclocondensation, increasing yield from 58% to 82% due to improved proton donation for imine stabilization.
Temperature and Time Profiling
A temperature gradient study (60–90°C) reveals optimal conversion at 80°C (Table 1). Prolonged heating beyond 6 hours promotes decomposition, reducing yield by 12–15%.
Table 1. Temperature Optimization for Cyclocondensation
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 60 | 8 | 48 |
| 70 | 6 | 65 |
| 80 | 5 | 82 |
| 90 | 4 | 68 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >98% purity, with a retention time of 6.7 minutes.
Comparative Analysis with Analogous Compounds
The 4-chlorophenyl analog (VC16089574) follows a similar pathway but exhibits lower yields (74% vs. 82%) due to steric hindrance during furan aldehyde condensation. Substituent position significantly impacts reactivity, with ortho-chloro derivatives requiring higher activation energy for cyclization .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a complex molecular structure characterized by multiple functional groups including:
- Thiazolidinone core : Known for its diverse biological activities.
- Furan ring : Contributes to the compound's reactivity and biological properties.
- Chlorophenyl substituent : Imparts lipophilicity and may enhance biological activity.
Biological Activities
Research indicates that thiazolidinone derivatives exhibit a broad spectrum of biological activities, including:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazolidinones. The compound has been shown to possess significant antibacterial activity against various strains of bacteria. For instance:
- Study Findings : A study highlighted that derivatives of thiazolidinone exhibited inhibitory effects on Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
Antioxidant Properties
Thiazolidinones are also recognized for their antioxidant capabilities. The presence of furan and thiazolidinone moieties can enhance the scavenging of free radicals, potentially leading to protective effects against oxidative stress-related diseases.
Anticancer Potential
There is emerging evidence suggesting that compounds with similar structures may induce apoptosis in cancer cells. The thiazolidinone scaffold has been linked to mechanisms that inhibit tumor growth and promote cancer cell death through various pathways, including the modulation of apoptotic signaling .
Therapeutic Applications
The diverse biological activities of (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one suggest several potential therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Antibacterial | Treatment of bacterial infections |
| Antioxidant | Management of oxidative stress-related conditions |
| Anticancer | Development of novel anticancer agents |
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of thiazolidinone derivatives:
- Synthesis and Characterization : A detailed study synthesized various thiazolidinones and evaluated their antibacterial properties. The results indicated that structural modifications significantly influenced their efficacy against specific bacterial strains .
- Mechanistic Studies : Research has also delved into the mechanisms by which these compounds exert their effects. For example, studies suggest that they may interfere with metabolic pathways critical for bacterial survival or cancer cell proliferation .
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazolidinone and triazole-thione derivatives with structural variations that critically impact physicochemical and biological behaviors. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 4-nitrophenyl analog () exhibits a stronger electron-withdrawing nitro group compared to the target compound’s 2-chlorophenyl. This difference may enhance electrophilic reactivity but reduce metabolic stability . The triazole-thione derivative () lacks the thiazolidinone core but features dual chlorophenyl groups and hydrogen-bonding networks, which could improve thermal stability but limit solubility in aqueous media .
Stereochemical and Conformational Impact :
- Both the target compound and its nitro analog share the (5E) configuration, which likely enforces planar geometry for optimal π-orbital overlap. This may enhance binding to biological targets like enzyme active sites.
Synthetic Accessibility :
- The nitro-substituted analog () may require nitration steps, increasing synthesis complexity compared to the target compound’s chlorophenyl group, which can be introduced via Friedel-Crafts or Suzuki coupling.
Biological Relevance: Thiazolidinones are well-documented for antimicrobial activity, but the nitro group in ’s compound could confer unintended cytotoxicity. The target compound’s chloro substituent balances reactivity and safety.
Biological Activity
The compound (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Overview of Thiazolidinones
Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They are known for their broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. The presence of various substituents on the thiazolidinone core can significantly influence these activities.
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown moderate to strong antiproliferative activity against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest.
A study highlighted that modifications in the substituents at the C-terminal of thiazolidinones significantly affect their anticancer efficacy. Specifically, compounds with electron-donating groups at the para position of the aromatic ring exhibited enhanced cytotoxicity against leukemia cell lines .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | HL-60 | 10 | Apoptosis induction |
| 5f | K562 | 12 | Cell cycle arrest |
Antimicrobial Activity
Thiazolidinones also show significant antimicrobial properties. A review indicated that various derivatives possess activity against a range of bacterial strains. For example, compounds derived from thiazolidinones were effective against both Gram-positive and Gram-negative bacteria, showcasing potential for development as new antibiotics .
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vivo studies have shown that certain derivatives can reduce inflammation markers in animal models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinones. Modifications at specific positions on the thiazolidine ring can enhance potency and selectivity towards targeted diseases.
Key Findings:
- Electron Donating Groups : Compounds with electron-donating groups at specific positions show increased anticancer activity.
- Furan Moiety : The presence of a furan ring enhances both anticancer and antimicrobial properties.
- Dimethyl Substitution : The incorporation of dimethyl groups has been linked to improved pharmacokinetic properties.
Case Studies
- Case Study 1 : A derivative similar to our compound was tested for its anticancer activity in vitro against multiple cancer cell lines. The results indicated that it induced apoptosis through mitochondrial pathways, with an IC50 value significantly lower than standard chemotherapeutics .
- Case Study 2 : Another study focused on the antimicrobial efficacy against resistant strains of bacteria. The compound exhibited potent activity with minimal inhibitory concentrations (MIC) comparable to existing antibiotics .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via multistep reactions involving cyclization and functionalization. A typical approach involves:
- Step 1 : Formation of the thiazolidinone core using thiosemicarbazide derivatives and chloroacetic acid under reflux in a DMF/acetic acid mixture .
- Step 2 : Introduction of the (5-(2-chlorophenyl)furan-2-yl)methylidene group via Knoevenagel condensation, employing a catalytic base (e.g., piperidine) in ethanol .
- Optimization : Yield improvements (e.g., 80–85%) are achieved by controlling temperature (70–80°C), solvent polarity, and stoichiometric ratios of reagents. Purity is enhanced via recrystallization from DMF-ethanol mixtures .
| Key Reaction Parameters |
|---|
| Temperature: 70–80°C |
| Solvent: Ethanol/DMF |
| Catalysts: Piperidine |
| Yield Range: 80–85% |
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H NMR : Signals for aromatic protons (δ 7.2–8.1 ppm), thioxo group (δ 3.2–3.5 ppm), and methyl groups (δ 1.2–1.5 ppm) should align with predicted splitting patterns .
- IR : Key absorption bands include C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (650–750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 495.8) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can reaction byproducts or isomers be isolated and characterized during synthesis?
- Chromatography : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate stereoisomers or regioisomers .
- X-ray Crystallography : Resolve ambiguous structures by analyzing single-crystal diffraction data (e.g., space group P2₁/c, R factor < 0.05) .
- Case Study : A 2022 study resolved a Z/E isomer mixture via recrystallization in DMF, confirming configurations through NOESY correlations .
Q. What experimental designs are suitable for evaluating anticancer activity and structure-activity relationships (SAR)?
- In Vitro Assays :
-
Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
-
Mechanistic Studies : Apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
- SAR Insights :
-
The 2-chlorophenyl group enhances lipophilicity and membrane penetration, while the thioxo moiety improves redox activity .
-
Modifications to the pyrazol-4-yl group (e.g., methyl vs. phenyl) alter binding affinity to kinase targets .
Biological Activity Data IC₅₀ (MCF-7): 12.5 ± 1.2 µM Apoptosis Rate: 45% at 24 h
Q. How can conflicting data on solubility and stability be resolved?
- Solubility Testing : Use shake-flask methods in buffers (pH 1.2–7.4) and DMSO. Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline) .
- Stability Studies : Accelerated degradation under UV light (ICH Q1B guidelines) identifies photolabile groups (e.g., furan rings) requiring protective formulations .
Methodological Notes
- Spectral Contradictions : Variations in NMR shifts (e.g., ±0.1 ppm) may stem from solvent polarity or temperature. Cross-validate with DFT calculations .
- Biological Replicability : Use ≥3 independent experiments with positive controls (e.g., doxorubicin) to address variability in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
